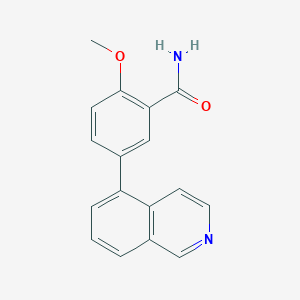

![molecular formula C19H20N2O2 B5531083 2-methyl-3-(4-morpholinylmethyl)benzo[h]quinolin-4-ol](/img/structure/B5531083.png)

2-methyl-3-(4-morpholinylmethyl)benzo[h]quinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

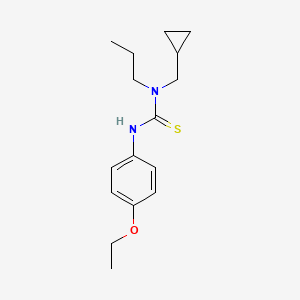

"2-methyl-3-(4-morpholinylmethyl)benzo[h]quinolin-4-ol" is a chemical compound that belongs to the class of quinolines. Quinolines and their derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions. For instance, the regioselective synthesis of quinolin-8-ols, a related compound, can be achieved through the cyclization of specific ketone oximes (Uchiyama et al., 1998). Another synthesis method involves polyphosphoric acid-mediated rearrangements of quinoxalin-2-ones (Mamedov et al., 2023).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused ring system combining a benzene ring and a pyridine ring. Studies on similar compounds, such as various quinoline derivatives, have revealed complex molecular structures that often exhibit fluorescence and can form coordination polymers with metals (Rad et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, including hydrogenation and functionalization. For example, the hydrogenation of quinolines has been studied, revealing insights into the reaction mechanisms (Wang et al., 2009). Additionally, Buchwald–Hartwig amination has been used to synthesize quinoline derivatives with diverse biomolecular binding properties (Bonacorso et al., 2018).

Direcciones Futuras

The future research directions could involve exploring the biological activities of “2-methyl-3-(4-morpholinylmethyl)benzo[h]quinolin-4-ol” and its derivatives, as well as developing more efficient synthesis methods. The compound’s potential applications in drug development could also be a focus of future research .

Propiedades

IUPAC Name |

2-methyl-3-(morpholin-4-ylmethyl)-1H-benzo[h]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-17(12-21-8-10-23-11-9-21)19(22)16-7-6-14-4-2-3-5-15(14)18(16)20-13/h2-7H,8-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUWFVCSNGUAQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C3=CC=CC=C3C=C2)CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-(morpholin-4-ylmethyl)-1H-benzo[h]quinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclopentylacetamide](/img/structure/B5531023.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5531028.png)

![1-cyclopentyl-4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5531041.png)

![4'-(2-propoxyethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5531073.png)

![9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531080.png)

![2,3,5-trimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5531091.png)

![4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5531120.png)